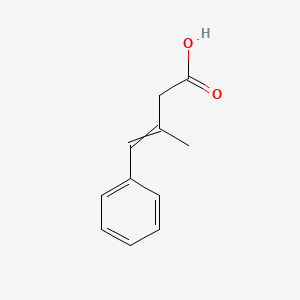
3-methyl-4-phenylbut-3-enoic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of bicyclo[1.1.0]butane carboxylic acid with diverse amines. This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions to ensure high yield and purity . The process can be summarized as follows:
Starting Materials: Bicyclo[1.1.0]butane carboxylic acid and a suitable amine.
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and higher efficiency.
Purification: Post-reaction, the product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxides.
Applications De Recherche Scientifique
3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:
Covalent Binding: Formation of covalent bonds with cysteine residues.
Enzyme Modulation: Alteration of enzyme activity through covalent modification.
Signal Transduction: Impact on cellular signaling pathways through protein modification.
Comparaison Avec Des Composés Similaires
3-methyl-4-phenylbut-3-enoic acid is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Bicyclo[1.1.0]butane derivatives: Known for their strained ring structure and reactivity.
Acrylamides: Used as bioisosteres but with different stability profiles.
Cyclopropanes: Another class of strained ring compounds with distinct reactivity patterns.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
Clé InChI |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














